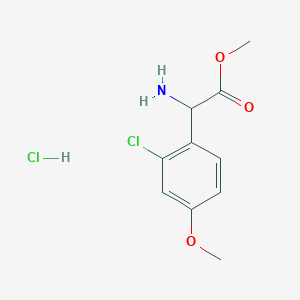

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride

Description

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride is a chloro- and methoxy-substituted phenylglycine derivative. Structurally, it comprises a methyl ester group, an amino-acetate backbone, and a 2-chloro-4-methoxyphenyl moiety. The chlorine and methoxy substituents likely influence electronic and steric properties, affecting reactivity, solubility, and crystallinity .

Properties

Molecular Formula |

C10H13Cl2NO3 |

|---|---|

Molecular Weight |

266.12 g/mol |

IUPAC Name |

methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C10H12ClNO3.ClH/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |

InChI Key |

BSLCZWFKOJYQGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C(=O)OC)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methoxybenzaldehyde and glycine methyl ester hydrochloride.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sodium methoxide, to form the intermediate compound.

Hydrolysis and Esterification: The intermediate compound is then hydrolyzed and esterified to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the industrial production include ethanol and dimethylformamide.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amine groups.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving amino acid derivatives.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is explored for its potential anti-inflammatory, analgesic, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Phenylglycine Derivatives

*Estimated based on structural similarity; †Calculated using atomic masses.

- The 5-chloro substitution in AS104531 may alter hydrogen-bonding patterns compared to 2-chloro derivatives .

- Functional Groups : Hydroxyl-substituted analogs (e.g., ) exhibit stronger hydrogen-bonding capacity, influencing crystallinity and stability, whereas methoxy groups enhance lipophilicity .

Physicochemical Properties

- Solubility: Chlorine and methoxy groups decrease aqueous solubility compared to hydroxylated analogs. For example, Methyl 2-((4-hydroxyphenyl)amino)acetate HCl (hydroxyl group) may exhibit higher solubility in polar solvents than the target compound .

- Stability: Storage conditions vary; Methyl 2-((4-hydroxyphenyl)amino)acetate HCl requires room-temperature storage , while chloro-substituted analogs may need controlled environments due to hydrolytic sensitivity.

Biological Activity

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate Hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chloro and methoxy substitution on the aromatic ring, which may influence its biological properties. The compound can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of functional groups capable of forming hydrogen bonds and participating in hydrophobic interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. The compound has shown promising activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 μg/mL |

| Escherichia coli | 250 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The results from an MTT assay demonstrated significant cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HepG2 (Liver Cancer) | 25 |

| PC-3 (Prostate Cancer) | 40 |

The compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer therapeutic agent .

The mechanism underlying the biological activity of this compound appears to involve several pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Cycle : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor growth in xenograft models, supporting its potential for therapeutic use.

- Antimicrobial Efficacy : A comparative study against standard antibiotics showed that this compound had comparable or superior activity against resistant bacterial strains, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.